molecular formula C20H13ClFN3O2 B2501548 N-(5-chloro-2-cyanophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946378-71-8

N-(5-chloro-2-cyanophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2501548
CAS RN: 946378-71-8
M. Wt: 381.79
InChI Key: BAVXELOLGWJXQO-UHFFFAOYSA-N
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Description

N-(5-chloro-2-cyanophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H13ClFN3O2 and its molecular weight is 381.79. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Drug Discovery

  • Met Kinase Inhibitors : Analogs of dihydropyridine-3-carboxamides have been identified as potent and selective inhibitors of the Met kinase superfamily, showing promise in cancer therapy. For example, a substituted dihydropyridine demonstrated tumor stasis in a Met-dependent human gastric carcinoma model, highlighting the therapeutic potential of this scaffold in oncology (Schroeder et al., 2009).

  • Cytotoxicity Studies : New derivatives of pyrazole and pyrazolopyrimidine have been synthesized and evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the relevance of dihydropyridine derivatives in developing anticancer agents (Hassan et al., 2014).

Antimicrobial and Antibacterial Research

  • Antimicrobial Evaluation : Compounds with the dihydropyridine-3-carboxamide moiety have been evaluated for their antimicrobial properties. For instance, certain dihydropyridine derivatives showed promising activity against various microbial strains, highlighting the potential of such compounds in antimicrobial drug development (Talupur et al., 2021).

Material Science and Organic Synthesis

  • Non-Linear Optical Properties : Dihydropyridine derivatives have been explored for their non-linear optical (NLO) properties and potential applications in material science. Synthesis and computational studies have suggested the utility of these compounds in developing materials with desirable electronic and optical characteristics (Jayarajan et al., 2019).

properties

IUPAC Name

N-(5-chloro-2-cyanophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3O2/c21-15-8-7-13(11-23)18(10-15)24-19(26)16-5-3-9-25(20(16)27)12-14-4-1-2-6-17(14)22/h1-10H,12H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVXELOLGWJXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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